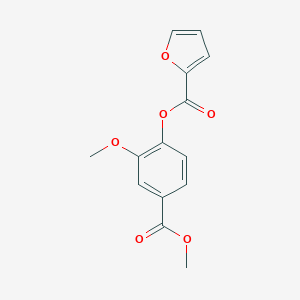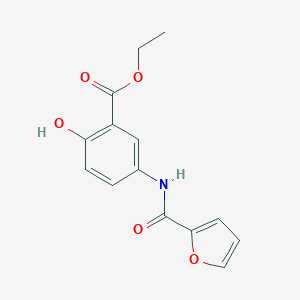![molecular formula C22H19ClN2O2 B309277 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research.
作用機序
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide binds to the catalytic domain of p300/CBP and inhibits its HAT activity. This results in decreased acetylation of histones and altered gene expression. The specific mechanism of how this leads to anti-tumor effects is still being studied, but it is thought to involve the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in some cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. However, one limitation is that it is not specific to p300/CBP and can inhibit other HATs as well. This can lead to off-target effects and make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide. One area of research is to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research is to develop more specific inhibitors of p300/CBP that do not have off-target effects. Additionally, this compound could be used as a tool to study the role of p300/CBP in various biological processes beyond cancer.
合成法
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 4-chlorobenzoic acid, which is then reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylaniline to form this compound.
科学的研究の応用
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP. HATs are enzymes that add acetyl groups to histones, which can alter gene expression. p300/CBP is a HAT that is overexpressed in many types of cancer, and its inhibition by this compound has been shown to have anti-tumor effects.
特性
分子式 |
C22H19ClN2O2 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-14-3-12-20(15(2)13-14)25-22(27)17-6-10-19(11-7-17)24-21(26)16-4-8-18(23)9-5-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
QZWOFFXGVHEZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-4-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309196.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)

